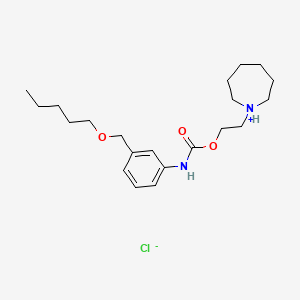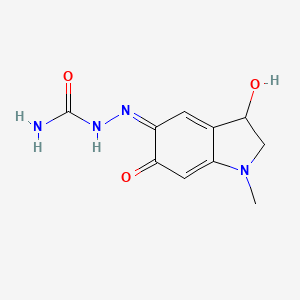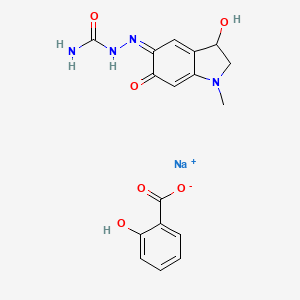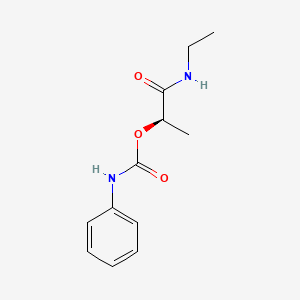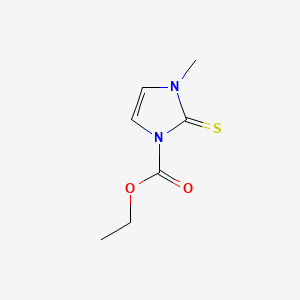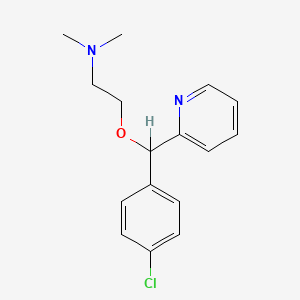
塞他苯
概述
描述
赛他苯是一种非纤维酸类降脂药,以其降低胆固醇和甘油三酯水平的能力而闻名。它是一种独特的过氧化物酶体增殖剂,独立于过氧化物酶体增殖物激活受体α (PPARα) 起作用。 赛他苯已被研究其对细胞形态的影响,特别是在肝癌细胞系中,它会诱导高尔基体形态和囊泡运动的变化 .
科学研究应用
赛他苯具有广泛的科学研究应用,包括:
化学: 用作研究过氧化物酶体增殖及其对细胞结构影响的模型化合物。
生物学: 研究它在改变肝癌细胞系中细胞形态和囊泡分布方面的作用。
医学: 探索其潜在的降脂作用,使其成为治疗高脂血症和相关疾病的候选药物。
作用机制
赛他苯通过诱导细胞器,特别是高尔基体和过氧化物酶体的形态和分布变化来发挥其作用。它会增加过氧化物酶体酶,如过氧化氢酶、酰基辅酶A氧化酶和过氧化物酶体双功能酶的活性。 这些变化不受过氧化物酶体增殖物激活受体α的介导,这使得赛他苯在过氧化物酶体增殖剂中独树一帜 .
类似化合物:
氯贝特: 另一种通过过氧化物酶体增殖物激活受体α起作用的降脂药。
非诺贝特: 与氯贝特类似,但化学结构和药代动力学特征不同。
吉非贝齐: 一种用于降低脂质水平的纤维酸衍生物。
比较: 赛他苯的独特之处在于它不依赖于过氧化物酶体增殖物激活受体α来发挥其降脂作用。这将它与其他化合物(如氯贝特、非诺贝特和吉非贝齐)区分开来,而这些化合物依赖于这种受体。 此外,赛他苯诱导高尔基体形态和囊泡运动变化的能力使它与其他降脂药区分开来 .
生化分析
Biochemical Properties
Cetaben interacts with various biomolecules, primarily enzymes, to exert its effects. It is known to inhibit Protein Kinase C (PKC), a family of protein kinase enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This interaction plays a crucial role in the biochemical reactions involving Cetaben .
Cellular Effects
Cetaben has significant effects on various types of cells and cellular processes. It is known to decrease the cholesterol content in cells due to its inhibition of cholesterol biosynthesis . This change in intracellular cholesterol content influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cetaben exerts its effects at the molecular level through several mechanisms. It inhibits PKC, which leads to changes in the phosphorylation state of various proteins, thereby altering their activity . Additionally, Cetaben’s ability to decrease intracellular cholesterol content can lead to changes in the activity of various biomolecules, including enzymes and transport proteins .
Temporal Effects in Laboratory Settings
Over time, Cetaben’s effects can change in laboratory settings. For example, it has been observed that the fragmentation and condensation of Golgi cisternae induced by Cetaben treatment are reversible
Metabolic Pathways
Cetaben is involved in the cholesterol biosynthesis pathway, where it acts to inhibit the production of cholesterol
准备方法
合成路线和反应条件: 赛他苯可以通过一系列有机反应合成。主要的合成路线涉及十六烷胺与 4-氯苯甲酸反应生成 4-(十六烷基氨基)苯甲酸,即赛他苯。 反应通常需要二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 .
工业生产方法: 在工业环境中,赛他苯是使用类似的合成路线,但规模更大来生产的。 该过程涉及对反应条件的仔细控制,包括温度、压力以及使用高纯度试剂,以确保最终产品的均匀性和质量 .
化学反应分析
反应类型: 赛他苯会经历各种化学反应,包括:
氧化: 赛他苯在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以将赛他苯转化为其还原形式。
取代: 赛他苯可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 氢化铝锂和硼氢化钠等还原剂被使用。
取代: 取代反应通常涉及卤素和亲核试剂等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化苯甲酸衍生物,而还原可能产生还原胺衍生物 .
相似化合物的比较
Clofibrate: Another hypolipidemic agent that operates through peroxisome proliferator-activated receptor alpha.
Fenofibrate: Similar to clofibrate but with a different chemical structure and pharmacokinetic profile.
Gemfibrozil: A fibric acid derivative used to lower lipid levels.
Comparison: Cetaben is unique in that it does not rely on peroxisome proliferator-activated receptor alpha for its hypolipidemic effects. This distinguishes it from other compounds like clofibrate, fenofibrate, and gemfibrozil, which do depend on this receptor. Additionally, Cetaben’s ability to induce changes in Golgi morphology and vesicle movement sets it apart from other hypolipidemic agents .
属性
IUPAC Name |
4-(hexadecylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26/h16-19,24H,2-15,20H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKHSSBFQDQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64059-66-1 (mono-hydrochloride salt) | |
| Record name | Cetaben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70204558 | |
| Record name | Cetaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55986-43-1 | |
| Record name | 4-(Hexadecylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55986-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetaben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055986431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTL5W0113X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)

